Product packaging for Alkyl(C12-C14) dimethyl benzylammonium(Cat. No.:CAS No. 134058-54-1)

Alkyl(C12-C14) dimethyl benzylammonium

Cat. No.: B1177359
CAS No.: 134058-54-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alkyl(C12-C14) dimethyl benzylammonium is a cationic surfactant and quaternary ammonium compound (QUAT) valued in research for its potent, broad-spectrum antimicrobial properties . Its mechanism of action involves the irreversible binding of its cationic head to the phospholipids and proteins of microbial cell membranes . This interaction disrupts membrane permeability, leading to the leakage of critical intracellular components such as potassium ions and low-molecular-weight metabolites, resulting in cell death . The lipophilicity and antimicrobial efficacy of this compound are optimized by its specific alkyl chain distribution (C12 to C14), a profile shown to be highly effective against both Gram-positive and Gram-negative bacterial strains . This compound is a key subject of study in the following research areas: • Mechanism of Action Studies: Investigating membrane disruption, bacterial autolysis induction, and the effects of temperature and concentration on biocidal efficacy . • Disinfectant & Biocide Formulation: Serving as an active ingredient in research focused on developing and evaluating hard surface disinfectants, sanitizing solutions, and antimicrobial coatings . • Microbial Resistance Research: Exploring the development of bacterial tolerance to quaternary ammonium compounds and the associated underlying mechanisms . • Structure-Activity Relationship (SAR) Analysis: Used as a model compound to understand how the chemical structure of QUATs, particularly alkyl chain length, influences their antimicrobial activity and physicochemical properties . Safety Note: This product is provided For Research Use Only . It is not intended for direct human or veterinary diagnostic, therapeutic, or any personal use. All safety data sheets (SDS) must be reviewed prior to handling. Concentrated solutions can be irritating or corrosive to skin and mucous membranes .

Properties

CAS No.

134058-54-1

Molecular Formula

C7H8N2O

Synonyms

Alkyl(C12-C14) dimethyl benzylammonium

Origin of Product

United States

Mechanistic Research on Antimicrobial and Biocidal Action of Alkyl C12 C14 Dimethyl Benzylammonium

Cellular Membrane Disruption Mechanisms

The primary mode of antimicrobial action for Alkyl(C12-C14) dimethyl benzylammonium chloride is the disruption of microbial cell membranes. patsnap.comnih.gov Its amphiphilic nature, possessing both a hydrophilic (water-loving) positively-charged region and a lipophilic (lipid-loving) hydrophobic tail, is crucial to this process. patsnap.comyoutube.com

Interaction with Lipid Bilayers and Permeability Compromise

The cationic nature of the this compound molecule facilitates a strong electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. patsnap.comyoutube.com This initial binding is followed by the insertion of the lipophilic alkyl tail into the hydrophobic core of the lipid bilayer. patsnap.comreddit.com This penetration disrupts the highly ordered structure of the membrane. nih.govdrugbank.com

This disruption leads to a dissociation of the cellular membrane lipid bilayers, creating hydrophilic voids and effectively solubilizing the phospholipids. nih.govnih.gov The consequence is a catastrophic loss of membrane integrity and a compromise of its function as a selective permeability barrier. nih.govdrugbank.comnih.gov Studies have shown that this interaction impairs the ability of lipids to spread and form uniform layers, leading to the formation of discontinuous and non-uniform surfaces. nih.gov This process ultimately compromises the cell's ability to control the passage of substances, a critical function for survival. nih.gov

Leakage of Intracellular Components (e.g., Potassium Ions, Low Molecular Weight Metabolites, 260-nm-absorbing material)

Following the severe disruption of the membrane's structure and permeability, essential low molecular weight intracellular components leak out of the cell. patsnap.comnih.gov This leakage is a direct indicator of membrane damage and a key step leading to cell death. patsnap.com The loss of critical cytoplasmic constituents includes:

Potassium Ions (K+): As the most abundant cytoplasmic cation, the leakage of potassium ions is a significant event. The disruption of the membrane potential and ion gradients is a primary consequence of the action of this biocide. nih.gov While direct studies on this compound causing potassium leakage are a logical extension of its known membrane-disrupting effects, specific research has highlighted that various small molecules inducing potassium leakage can trigger significant cellular responses, underscoring the importance of maintaining intracellular potassium levels. nih.gov

Low Molecular Weight Metabolites: Crucial molecules for cellular function, such as amino acids and metabolic intermediates, are lost.

260-nm-absorbing material: This material consists primarily of nucleotides (like ATP) and nucleic acids (RNA and DNA), which are fundamental for energy transfer and genetic information. patsnap.com Their leakage signifies severe and irreversible damage to the cell. patsnap.com

Leaked ComponentSignificance of LeakageReference
Potassium Ions (K+) Disruption of membrane potential and critical ionic gradients. nih.gov
Nucleotides (e.g., ATP) Loss of cellular energy currency and components for nucleic acid synthesis. patsnap.com
Enzymes Loss of catalytic proteins essential for metabolic processes. patsnap.com
Other low molecular weight metabolites Depletion of building blocks and essential molecules for cellular function. patsnap.com

Interactions with Cellular Macromolecules

Binding to Cell Wall Proteins

The antimicrobial action is not limited to the lipid bilayer. The cationic head of the molecule also binds to negatively charged proteins embedded within the microbial cell wall and membrane. patsnap.com This binding can alter the protein's conformation and function, further contributing to the destabilization of the cell envelope. patsnap.com Research also indicates that these compounds can interact with guanine (B1146940) nucleotide triphosphate-binding proteins (G proteins), which are crucial for signal transduction in various cell types, thereby affecting cellular communication and regulation. nih.gov

Enzyme Deactivation and Metabolic Injury

Once the cell membrane is breached, this compound can enter the cytoplasm and wreak further havoc by targeting essential metabolic processes. patsnap.com It can cause the denaturation of proteins and the deactivation of critical enzymes that control a wide array of respiratory and metabolic activities. patsnap.comdrugbank.com This interference with vital biochemical pathways leads to a comprehensive metabolic injury, ultimately culminating in cell death. patsnap.com For instance, studies on rat liver mitochondria have shown that benzalkonium chloride can inhibit respiration, block ATP synthesis, and diminish the mitochondrial membrane potential, all of which are critical for cellular energy production. researchgate.net

Cellular TargetEffect of InteractionReference
Mitochondrial Respiration Potent inhibition of respiration in state 3. researchgate.net
ATP Synthesis Blockage of the cell's primary energy production. researchgate.net
Mitochondrial Membrane Potential Diminished potential, disrupting mitochondrial function. researchgate.net
Cellular Enzymes Deactivation and denaturation, leading to metabolic collapse. patsnap.comdrugbank.com
Guanine Nucleotide-binding Proteins (G proteins) Interaction affects signal transduction pathways. nih.gov

Influence of Molecular Structure on Mechanistic Efficacy

The antimicrobial efficacy of alkyl dimethyl benzylammonium chlorides is significantly influenced by their molecular structure, particularly the length of the n-alkyl chain. mdpi.commdpi.com The C12 and C14 derivatives are noted for having the highest biocidal activity. nih.gov This structure-activity relationship is tied to the compound's ability to penetrate the cell wall and disrupt the membrane. mdpi.com

Different alkyl chain lengths exhibit varied effectiveness against different types of microorganisms. This specificity is thought to be related to the varying composition and structure of the cell envelopes among different microbial classes.

Alkyl Chain LengthPrimary Target MicroorganismReference
C12 (dodecyl) Fungi and molds mdpi.com
C14 (tetradecyl) Gram-positive bacteria mdpi.com
C16 (hexadecyl) Gram-negative bacteria mdpi.com

The lipophilicity of the molecule, which increases with the alkyl chain length, plays a crucial role. While longer chains might enhance interaction with the lipid membrane, there is an optimal range for antimicrobial action. Research has shown that the lowest minimum inhibitory concentration (MIC) values, indicating the highest activity, are often observed for the dodecyl (C12) and tetradecyl (C14) derivatives. mdpi.com This suggests a balance between water solubility, required to reach the microorganism, and lipophilicity, required to penetrate the cell membrane, is key to its potent biocidal function.

Role of Alkyl Chain Length (C12-C16) in Antimicrobial Activity

The length of the alkyl chain is a critical determinant of the antimicrobial efficacy of alkyldimethylbenzylammonium chlorides. mdpi.commdpi.com Research consistently demonstrates that the biocidal activity is highest for compounds with alkyl chains of 12 (C12) and 14 (C14) carbons. nih.govmistralni.co.ukatamankimya.comjst.go.jp This peak in activity is related to the compound's lipophilicity, which influences its ability to penetrate bacterial cell membranes. drugbank.com

Homologues with shorter chains, such as C8 and C10, exhibit weak bactericidal activity. jst.go.jp Conversely, as the alkyl chain is lengthened beyond C14 to C16 and C18, the bactericidal activity becomes more variable and can decrease. mdpi.comjst.go.jp This decline is attributed to a reduction in water solubility and an increased tendency to form micelles at lower concentrations, which can hinder the interaction of individual molecules with the bacterial cells. mdpi.com Studies have shown that BACs with C12, C14, and C16 chain lengths have consistently high bactericidal activity against E. coli. nih.govresearchgate.netresearchgate.net From a practical standpoint, the C12 homologue is often considered the most effective component. jst.go.jp

Table 1: Influence of Alkyl Chain Length on Bactericidal Activity

Alkyl Chain Length General Antimicrobial Activity Specific Findings
C8, C10 Very weak bactericidal activity. jst.go.jp Showed a significant reduction in the ability to combat microorganisms. mdpi.com
C12, C14 Highest and most consistent antimicrobial activity. nih.govatamankimya.commdpi.comjst.go.jp Bactericidal concentrations ranged from 6-400μg/ml against 15 bacterial strains. jst.go.jp Considered optimal for activity against both Gram-positive and Gram-negative bacteria. drugbank.com
C16, C18 Variable and often decreased bactericidal activity. jst.go.jp As the carbon chain lengthens, the killing rate can decrease. jst.go.jp

Hydrophobic and Electrostatic Interactions in Membrane Penetration

The antimicrobial mechanism of this compound is fundamentally based on its amphiphilic nature, which facilitates a two-step process of membrane disruption involving both electrostatic and hydrophobic interactions. patsnap.comresearchgate.net

Electrostatic Attraction and Binding: The quaternary ammonium (B1175870) cation gives the molecule a permanent positive charge. patsnap.com The outer surfaces of microbial cells are universally net negative, a charge maintained by components like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. idosi.org This difference in charge leads to the initial electrostatic attraction and binding of the cationic surfactant to the microbial cell membrane. patsnap.comnih.gov

Hydrophobic Penetration and Disruption: Following the initial binding, the long, non-polar alkyl chain (the hydrophobic part) penetrates the lipid bilayer of the cell membrane. patsnap.comatamankimya.comjst.go.jp This insertion disrupts the ordered structure of the membrane, altering its fluidity and integrity. nih.govmistralni.co.uk The perturbation of the membrane bilayers by the alkyl chains, combined with the disruption of the membrane's charge distribution by the cationic head, leads to a loss of permeability control. nih.govmistralni.co.ukatamankimya.com This results in the leakage of vital low-molecular-weight cytoplasmic contents, such as potassium ions and nucleotides, ultimately causing metabolic injury and cell death. patsnap.comdrugbank.comnih.govnih.gov At higher concentrations, these compounds can cause a more generalized coagulation of cytoplasmic components. idosi.orgnih.gov

Differential Activity Against Microbial Taxa

This compound exhibits a broad spectrum of antimicrobial activity, but its effectiveness varies significantly across different microbial taxa. nih.govepa.gov

Comparative Susceptibility of Gram-Positive versus Gram-Negative Bacteria

A well-established finding is that Gram-positive bacteria are generally more susceptible to this compound than Gram-negative bacteria. mistralni.co.ukidosi.orgmdpi.com This difference in susceptibility is primarily due to the structural variations in their cell envelopes.

Gram-Positive Bacteria: The cell wall of Gram-positive bacteria consists of a thick layer of peptidoglycan interspersed with teichoic acids, which does not present a significant barrier to the uptake of the cationic surfactant. idosi.org The compound can bind to wall proteins and readily access and disrupt the underlying cytoplasmic membrane. drugbank.com For example, Staphylococcus aureus is noted to be significantly more sensitive to these compounds than many Gram-negative species. mdpi.com

Gram-Negative Bacteria: Gram-negative bacteria possess a more complex cell envelope, which includes a protective outer membrane. atamankimya.com This outer membrane is composed of lipopolysaccharide (LPS), which creates a highly anionic surface and a tightly packed structure that restricts the entry of hydrophobic molecules like QACs. atamankimya.com This makes it more difficult for the compound to reach the inner cytoplasmic membrane, resulting in higher minimum inhibitory concentrations (MICs) for Gram-negative species like Pseudomonas aeruginosa and Escherichia coli compared to Gram-positive species. mdpi.comnih.govresearchgate.net

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) for Gram-Positive and Gram-Negative Bacteria

Bacterial Species Gram Stain Typical Susceptibility Example MIC/MBC (mg/L)
Staphylococcus aureus Positive Generally Susceptible mdpi.com MIC: 0.4-1.8 nih.gov
Listeria monocytogenes Positive Generally Susceptible idosi.org MIC: 30, MBC: 35 idosi.org
Escherichia coli Negative Less Susceptible mdpi.com MIC: 4 mdpi.com
Pseudomonas aeruginosa Negative Often Less Susceptible mdpi.comresearchgate.net MIC > 350 (for adapted strain) nih.gov

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary based on the specific strain, test conditions, and whether the strain has been previously exposed to the biocide.

Activity Spectrum Against Fungi, Viruses, and Protozoa

This compound demonstrates a broad spectrum of activity that extends beyond bacteria to include fungi, some viruses, and protozoa. nih.govmistralni.co.ukidosi.orgnih.govepa.gov

Fungi: The compound is effective against various fungi, including yeasts and molds. mistralni.co.ukepa.govnih.gov It has been shown to inhibit the mycelial growth of fungi such as Physalospora vaccinii and Cercospora beticola. nih.govresearchgate.netresearchgate.net The antifungal activity is also influenced by the alkyl chain length, with the C12 homologue showing high efficacy against yeast. wikipedia.org

Viruses: Its activity is most pronounced against enveloped viruses. patsnap.com The surfactant action disrupts the virus's lipid envelope, leading to inactivation. nih.govresearchgate.net The virucidal activity is significantly enhanced at concentrations at or above the compound's critical micelle concentration (CMC), suggesting that the solubilization of the envelope by micelles is a key mechanism. nih.govresearchgate.net

Protozoa: The biocidal action of this compound also includes activity against protozoa. mistralni.co.ukidosi.orgnih.gov For instance, it has been reported to be effective against Trichomonas vaginalis. nih.gov

Resistance of Bacterial Spores

Bacterial spores (endospores), such as those produced by bacteria from the genera Bacillus and Clostridium, are widely considered to be resistant to the action of this compound. chemtexltd.commistralni.co.ukidosi.orgnih.gov This intrinsic resistance is due to the unique and robust structure of the spore. The spore is protected by multiple layers, including a thick, impermeable spore coat, which prevents the penetration of the biocidal agent to the vulnerable core containing the genetic material. nih.gov Therefore, standard concentrations of this QAC are generally sporicidal only to a very limited extent, if at all. chemtexltd.comidosi.org

Microbial Responses and Resistance Mechanisms to Alkyl C12 C14 Dimethyl Benzylammonium

Adaptation Strategies in Bacterial Populations

Bacterial populations can develop reduced susceptibility to Alkyl(C12-C14) dimethyl benzylammonium chloride (ADBAC) through various adaptation strategies. nih.gov One of the primary responses is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of exopolysaccharides. nih.gov This matrix acts as a physical barrier, impeding the penetration of biocides like ADBAC and protecting the embedded bacteria. nih.gov Biofilm communities demonstrate significantly higher survival rates in the presence of disinfectants compared to their free-floating, planktonic counterparts. nih.gov

Another key adaptation involves genetic modifications. The presence of mobile genetic elements, such as plasmids and transposons carrying resistance genes, facilitates the rapid dissemination of resistance within and between bacterial populations. asm.org For instance, the transposon Tn6188, found in Listeria monocytogenes, carries genes similar to the qac efflux pump genes, conferring increased tolerance to ADBAC. asm.org Furthermore, prolonged, sublethal exposure to ADBAC can select for mutants with inherent resistance, leading to a general increase in the minimum inhibitory concentration (MIC) of the biocide for the entire population. mdpi.comoup.com Studies have shown that bacteria adapted to ADBAC can also exhibit cross-resistance to various antibiotics, a phenomenon of significant clinical concern. mdpi.comnih.gov

Biodegradation has also been identified as a resistance strategy. Some bacteria, like Aeromonas hydrophila, can degrade ADBAC, using it as a source of carbon and nitrogen. researchgate.net The degradation pathway often involves the cleavage of the C-alkyl-N bond as the initial step. researchgate.net

Efflux Pump Systems and Biocide Extrusion

A principal mechanism for bacterial resistance to ADBAC is the active extrusion of the biocide from the cell via efflux pumps. nih.govnih.gov These membrane-bound protein complexes function to transport a wide range of toxic compounds, including disinfectants and antibiotics, out of the bacterial cell, thereby preventing them from reaching their intracellular targets and accumulating to toxic concentrations. nih.govnih.gov The overexpression of these pumps is a common adaptive response to biocide exposure. nih.govnih.gov

The Qac (quaternary ammonium (B1175870) compound resistance) proteins are a well-characterized family of efflux pumps significantly associated with resistance to ADBAC. asm.orgnih.gov These proteins are typically encoded by qac genes located on mobile genetic elements like plasmids and integrons, which facilitates their spread among bacterial populations. nih.govfrontiersin.org The Qac proteins belong to the Small Multidrug Resistance (SMR) family of transporters. nih.govresearchgate.net Several distinct Qac efflux pumps have been identified in Staphylococcus species, including QacG and QacJ, which have been shown to confer resistance to benzalkonium chloride. nih.gov The presence of genes like qacE and its derivative qacEΔ1 is common in Gram-negative bacteria and is linked to reduced susceptibility to ADBAC. frontiersin.orgresearchgate.net

Table 1: Selected Qac Efflux Pumps and Their Characteristics

Efflux PumpProtein FamilyEncoding Gene(s)Bacterial Species ExampleReference
QacGSMRqacGStaphylococcus spp. nih.gov
QacJSMRqacJStaphylococcus aureus nih.gov
QacESMRqacEProteus mirabilis frontiersin.org
QacEΔ1SMRqacEΔ1Escherichia coli diva-portal.org
BcrABCABC TransporterbcrABCListeria monocytogenes nih.gov

This table is interactive. Click on headers to sort.

Beyond the Qac family, other specific efflux pumps contribute to ADBAC resistance. In the foodborne pathogen Listeria monocytogenes, the efflux pump MdrL has been shown to be involved in the adaptation to benzalkonium chloride. asm.orgnih.gov Studies have demonstrated a significant increase in the expression of the mdrL gene in L. monocytogenes strains adapted to this biocide. nih.gov

Another relevant efflux pump is EmrE, a member of the SMR family, which has also been associated with resistance to benzalkonium chloride in L. monocytogenes and has been identified in other bacteria like Escherichia coli. asm.orgdiva-portal.org The presence of these and other efflux pumps, often located on the chromosome, can be induced by exposure to ADBAC, contributing to both intrinsic and acquired resistance. nih.govnih.gov The use of efflux pump inhibitors, such as reserpine, has been shown to decrease the MIC of benzalkonium chloride in resistant strains, confirming the critical role of these pumps in biocide extrusion. nih.gov

Cellular Envelope Modifications and Permeability Barriers

In addition to efflux pumps, bacteria can resist the action of this compound by modifying their cellular envelope. nih.gov These modifications serve to reduce the permeability of the cell to the biocide, thereby limiting its entry and access to the cytoplasmic membrane.

A primary defense mechanism, particularly in Gram-negative bacteria, involves altering the composition of the outer membrane to create a more effective permeability barrier. nih.gov This can include changes to the lipopolysaccharide (LPS) layer. nih.gov In Gram-positive bacteria like Listeria monocytogenes, adaptation to benzalkonium chloride has been linked to changes in the cell's fatty acid profile. nih.gov Specifically, an increase in the proportion of longer-chain fatty acids can lead to a decrease in membrane fluidity, which may hinder the penetration of ADBAC. nih.gov Similarly, resistant strains of Pseudomonas aeruginosa have been observed to have different phospholipid and fatty acid compositions compared to susceptible strains. nih.gov These changes can also alter the cell surface charge, potentially repelling the cationic ADBAC molecules. nih.govnih.gov

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passage of small, hydrophilic molecules. nih.govmdpi.com Bacteria can modulate the expression of these porins to limit the influx of harmful substances, including certain antibiotics and biocides. nih.govnih.gov Downregulation or loss of major porins, such as OmpF and OmpC in Escherichia coli, is a recognized mechanism of resistance. nih.govfrontiersin.org By reducing the number of these channels, the bacterium effectively decreases the permeability of its outer membrane to compounds like ADBAC. frontiersin.org Some studies have noted that exposure to biocides can trigger stress responses, like the Cpx envelope stress response system in Klebsiella pneumoniae, which can, in turn, influence the expression of outer membrane proteins, including porins. oup.com Overexpression of other outer membrane proteins, like OmpX, can also lead to a decrease in the expression of major porins, contributing to reduced permeability. nih.gov

Stabilization of Membrane Charge (e.g., Polyamine Synthesis)

The primary mode of action for this compound, a quaternary ammonium compound (QAC), is the disruption of the bacterial cell membrane. drugbank.comatamanchemicals.com Its cationic headgroup electrostatically interacts with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683), leading to a loss of membrane integrity and leakage of cellular contents. drugbank.comatamanchemicals.com In response, bacteria have evolved mechanisms to stabilize their membrane charge and mitigate this damage.

A key mechanism is the increased synthesis and transport of polyamines. nih.govresearchgate.net Polyamines are small, positively charged organic cations that are crucial in cellular stress responses. nih.gov Transcriptomic analysis of Serratia sp. exposed to QACs revealed a significant upregulation of genes involved in polyamine synthesis. nih.govresearchgate.net Due to their positive charge, polyamines can interact with the negatively charged phosphate (B84403) heads of membrane phospholipids. nih.gov This interaction helps to stabilize the membrane, counteracting the disruptive force of the QAC molecules and reducing membrane permeability. nih.gov

Beyond direct membrane stabilization, polyamines also function as stress modulators and have antioxidant properties, which can mitigate cellular damage from disinfectants that induce oxidative stress. nih.govnih.gov The upregulation of polyamine synthesis is considered a pivotal part of the broader bacterial stress response to QACs, contributing significantly to decreased susceptibility. nih.govresearchgate.net

Biofilm Resistance Mechanisms

Biofilm formation is a major strategy for bacterial resistance against this compound. A biofilm is a community of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a formidable physical barrier, preventing the disinfectant from reaching the cells embedded within.

Research on Listeria monocytogenes has shown that strains capable of persisting in food processing environments produce significantly more biofilm and EPS compared to transient strains. nih.gov This enhanced biofilm provides a substantial protective advantage. In one study, the half-maximal effective concentration (EC50) of benzalkonium chloride for a persistent, biofilm-forming L. monocytogenes strain was approximately 150-fold higher than for its planktonic (free-swimming) counterpart. nih.gov The increased production of EPS, which is rich in sugars like glucose, is directly correlated with this heightened resistance. nih.gov

Furthermore, adaptation to the biocide can select for variants with enhanced biofilm-forming capabilities. Studies have demonstrated that L. monocytogenes strains adapted to benzalkonium chloride show a significantly increased ability to form biofilms compared to their non-adapted parent strains. kjom.org Interestingly, under certain conditions, exposure to sub-inhibitory concentrations of the disinfectant can actively stimulate biofilm formation in bacteria such as Escherichia coli and L. monocytogenes. ox.ac.uk

Table 1: Comparison of Benzalkonium Chloride (BC) Resistance in Planktonic vs. Biofilm Cells of Listeria monocytogenes This table illustrates the significant increase in resistance for cells within a biofilm structure compared to free-floating planktonic cells, as measured by the half-maximal effective concentration (EC50).

Cell StateStrain TypeRelative EC50 Fold-IncreaseSource
PlanktonicPersistent Strain2.2x higher than transient strain nih.gov
BiofilmPersistent Strain~150x higher than transient strain nih.gov

Cross-Resistance to Antibiotics and Other Antimicrobials

A significant public health concern is the phenomenon of cross-resistance, where exposure to a biocide like this compound induces resistance to clinically important antibiotics. nih.gov This occurs because the mechanisms bacteria evolve to expel the disinfectant can also be effective against a range of antimicrobial drugs.

The primary mechanism underlying this cross-resistance is the overexpression of multidrug efflux pumps. nih.gov These are membrane proteins that actively transport a wide variety of toxic compounds out of the bacterial cell. Adaptation of E. coli to benzalkonium chloride has been shown to result in the upregulation of the AcrAB-TolC efflux system. nih.gov Similarly, in Pseudomonas aeruginosa, resistance is linked to the overexpression of the MexAB-OprM efflux pump. researchgate.net

Sublethal exposure to this compound can select for bacterial populations with mutations in the regulatory genes of these pumps, leading to their constitutive overexpression. researchgate.net This results in decreased susceptibility not only to the disinfectant but also to various classes of antibiotics that are substrates for these pumps. Antibiotics affected include chloramphenicol, ampicillin, ciprofloxacin, neomycin, and streptomycin. nih.gov Studies have documented significant increases in the Minimum Inhibitory Concentration (MIC) of these antibiotics for bacteria adapted to benzalkonium chloride.

Table 2: Change in Antibiotic Susceptibility in E. coli After Adaptation to Benzalkonium Chloride (BC) This table shows the increase in the Minimum Inhibitory Concentration (MIC) for various antibiotics against E. coli strains that have been adapted to grow in the presence of BC, indicating the development of cross-resistance.

AntibioticOrganismFold Increase in MIC after BC AdaptationSource
ChloramphenicolE. coli ATCC 11775>10x
AmpicillinE. coli K-12Increase Observed nih.gov
CiprofloxacinE. coli K-12Increase Observed nih.gov
NeomycinBAC-acclimated E. coliLess Sensitive
StreptomycinBAC-acclimated P. aeruginosaLess Sensitive

Stress Response Pathways and Susceptibility Modulation

Exposure to this compound triggers a variety of general and specific stress response pathways in bacteria, which are crucial for immediate survival and can pave the way for heritable resistance. nih.gov When bacteria encounter sublethal concentrations of this biocide, they activate systems designed to mitigate cellular damage and adapt to the hostile environment.

In E. coli, the response includes the upregulation of genes associated with drug efflux (e.g., acrB) and modifications to the outer membrane, such as changes in porin gene expression (e.g., ompF). nih.gov Additionally, genes involved in protecting the cell from osmotic and oxidative stress are activated, indicating a multi-pronged defense strategy. nih.gov A small subpopulation that survives the initial exposure may exhibit inheritable tolerance. nih.gov

In Listeria monocytogenes, adaptation to benzalkonium chloride has been shown to affect cell-to-cell communication systems, specifically the Agr system. kjom.org Upregulation of the Agr system in adapted strains leads to enhanced biofilm formation and increased virulence, demonstrating how biocide exposure can modulate other key bacterial behaviors. kjom.org More broadly, RNA sequencing has revealed that exposure to benzalkonium chlorides activates the integrated stress response, a central pathway that cells use to cope with a variety of environmental insults. These adaptive responses allow a fraction of the bacterial population to survive the initial chemical challenge, which in turn provides an opportunity for the selection of mutations that confer stable, long-term resistance.

Environmental Fate and Transport Studies of Alkyl C12 C14 Dimethyl Benzylammonium

Occurrence and Distribution in Environmental Compartments

Due to their chemical properties, these compounds are known to enter the environment through wastewater and can be found in various environmental compartments. researchgate.net

Presence in Wastewater, Surface Waters, and Sediments

Alkyl(C12-C14) dimethyl benzylammonium chlorides (ADBACs) are frequently detected in wastewater influent, effluent, surface waters, and sediments. researchgate.netindustrialchemicals.gov.au As these compounds are discharged down the drain, they enter wastewater treatment plants (WWTPs). nih.gov While significant removal can occur in WWTPs, it is not always complete, leading to their presence in the receiving surface waters. nih.govnih.gov

One study reported concentrations of benzalkonium chlorides (BACs), including the C12-C14 homologues, ranging from 1.2 to 36.6 micrograms per liter (µg/L) in surface water samples collected downstream from wastewater treatment discharges. nih.gov Another review of monitoring studies found total benzalkyl chain QAC concentrations in a Taiwanese river as high as 65 µg/L, while concentrations in other regions were mostly below 1 µg/L. industrialchemicals.gov.au In the environment, these compounds are found in wastewater, surface water, groundwater, and biosolids. researchgate.net Specifically, concentrations of up to 1900 µg/L have been detected in wastewater, with even higher levels found in sediment samples. researchgate.net For instance, sediment concentrations have been observed in the range of 0.008 to 5.325 mg/kg for C12-C18 BACs, and sludge concentrations have been recorded at 14.568 mg/kg for C10-C16 BACs. researchgate.net

Concentrations of this compound in Environmental Compartments
Environmental CompartmentConcentration RangeAlkyl Chain LengthSource
Surface Water1.2 - 36.6 µg/LC12, C14, C16 nih.gov
River Water (Taiwan)up to 65 µg/LNot Specified industrialchemicals.gov.au
Wastewaterup to 1900 µg/LNot Specified researchgate.net
Sediment0.008 - 5.325 mg/kgC12-C18 researchgate.net
Sludge14.568 mg/kgC10-C16 researchgate.net

Sorption to Organic Matter and Sediments

A primary process governing the environmental distribution of this compound is its strong tendency to sorb to solid materials. nih.govmass.gov As cationic compounds, they readily bind to negatively charged particles such as those found in sewage sludge, soils, and sediments. epa.gov This strong adsorption behavior significantly reduces their concentration in the water column and limits their bioavailability. epa.gov

Studies have shown that ADBACs bind tightly to soil and sediment particles. orst.edu The organic carbon-normalized sorption coefficient (Koc), a measure of a chemical's tendency to partition to organic carbon in soil or sediment, has been reported to be very high for ADBAC, with values ranging from 640,389 to 6,171,657 L/kg. regulations.gov This indicates a strong affinity for sorption. The adsorption characteristics of two common benzalkonium chlorides, benzyl (B1604629) dimethyl dodecyl ammonium (B1175870) chloride (C12) and benzyl dimethyl tetradecyl ammonium chloride (C14), were investigated in three agricultural soils. nih.gov The study found that the C14 homologue, with its longer alkyl chain, adsorbed more strongly to the soil compared to the C12 homologue. nih.gov Furthermore, the soil with the highest clay content exhibited the greatest adsorption. nih.gov Another study investigating the sorption of C12-benzalkonium to natural organic matter found that sorption was influenced by pH and electrolyte concentration, with stronger binding observed with divalent cations like Ca²⁺ compared to monovalent cations like Na⁺. nih.gov

Sorption Coefficients for Alkyl dimethyl benzylammonium
CompoundParameterValueSource
ADBACFreundlich Kads5,123 – 32,429 L/kg regulations.gov
ADBACKoc640,389 – 6,171,657 L/kg regulations.gov

Mobility in Soil and Aquatic Systems

The strong sorption of this compound to soil and sediment particles results in low mobility in these systems. regulations.gov Because of their strong adsorption to soils, ADBACs are not expected to migrate significantly in subsurface environments and have a low potential to leach into groundwater. nih.govorst.edu

Column tests using soils amended with biosolids showed very low leaching of benzalkonium chlorides. nih.gov In one experiment, less than 1% of the available benzyl dimethyl dodecyl ammonium chloride (C12) leached through a 9 cm sandy loam soil column. nih.gov This suggests that the potential for these compounds to become bioavailable through leaching at environmentally relevant concentrations is very low. nih.gov The primary route of environmental entry is through wastewater treatment plant effluent into surface waters and the application of contaminated biosolids to land. nih.gov

Biodegradation Processes

Biodegradation is a key process for the removal of this compound from the environment.

Aerobic Biodegradation Pathways and Rates

Under aerobic conditions, this compound can be readily biodegraded. nih.gov Studies have shown significant degradation of the C12 and C14 homologues. One study reported biodegradation rates of 79–95% for C12 and C14 ADBAC. nih.gov Another study using a CO2 evolution test reported 72% degradation of a C12-C18 ADBAC mixture over 28 days, concluding it was readily biodegradable. nih.gov A separate study found 95.5% degradation of a C12-C18 mixture in 28 days. nih.gov

The aerobic biodegradation pathway often begins with the cleavage of the C(alkyl)-N bond, forming benzyldimethylamine (BDMA). researchgate.netnih.gov BDMA can then be further degraded through demethylation to benzylmethylamine and benzylamine, followed by deamination to form benzaldehyde (B42025) and ultimately benzoic acid, which is then further mineralized. nih.gov Another proposed pathway involves the debenzylation of BDMA to form dimethylamine (B145610) and benzoic acid. researchgate.net The biotransformation of ADBACs to these intermediate products results in a substantial reduction in toxicity. researchgate.net The rate of degradation can be influenced by the environmental matrix. For example, the degradation rate in the aqueous phase of an activated sludge system was found to be about twenty times higher than in the solid phase. nih.gov

Aerobic Biodegradation of Alkyl dimethyl benzylammonium
Homologue/MixtureTest MethodDegradation RateDurationSource
C12 & C14 ADBACStandard MITI test79% - 95%Not Specified nih.gov
C12-C18 ADBACOECD 301B (CO2 evolution)72%28 days nih.gov
C12-C18 ADBACOECD 301B95.5%28 days nih.gov
C14BDMA-ClEnriched Microbial Community0.09 µmol/[mg of VSS·h]Not Specified researchgate.net

Influence of Alkyl Chain Length on Biodegradability (C16/C18 Persistence)

The length of the alkyl chain has a significant influence on the biodegradability of ADBACs. While shorter chains like C12 and C14 are readily biodegradable, longer-chain homologues such as C16 and C18 show much greater persistence. nih.gov

A study using the standard MITI test method found that while C12 and C14 ADBAC showed high biodegradation rates (79-95%), there was virtually no biodegradation of C16 ADBAC (5%) and C18 ADBAC (0%). nih.gov This suggests that the longer alkyl chains hinder the microbial degradation process. The persistence of these longer-chain homologues is a concern, as it could lead to their accumulation in the environment. nih.gov

Role of Acclimation in Microbial Degradation

The biodegradation of this compound chloride (ADBAC), a widely used quaternary ammonium compound (QAC), is significantly influenced by the acclimation of microbial communities. While inherently biodegradable, the rate and extent of its degradation are dependent on the prior exposure of microorganisms to the compound.

Studies have demonstrated that microbial communities from environments previously contaminated with QACs exhibit a greater capacity for ADBAC degradation. For instance, an aerobic mixed culture developed from a contaminated aquatic sediment was able to completely degrade ADBAC at concentrations of 20 and 50 mg/L without a lag phase. researchgate.net This suggests that the microbial populations had adapted, developing the necessary enzymatic machinery to utilize the compound. In contrast, unacclimated microbial populations often show an initial lag phase upon exposure, during which adaptation occurs.

The acclimation process involves the selective enrichment of specific bacterial species capable of tolerating and metabolizing the compound. Research on benzalkonium chlorides (BACs), a group to which ADBAC belongs, has shown that exposure can lead to a decrease in microbial diversity, with the community becoming dominated by tolerant species, particularly from the Pseudomonas genus. nih.gov These specialized bacteria can utilize ADBAC as a source of carbon and nitrogen. researchgate.netnih.gov The degradation pathway often begins with the cleavage of the alkyl chain from the quaternary nitrogen, a process known as dealkylation, which significantly reduces the compound's toxicity. nih.govnih.gov

Furthermore, the structure of the ADBAC molecule, specifically the length of the alkyl chain, plays a role in its biodegradability. Studies have shown that ADBAC with C12 and C14 alkyl chains are more readily biodegradable than those with longer chains (C16, C18). nih.gov The presence of a mixture of homologues, as is common in commercial ADBAC products, can also influence degradation kinetics, sometimes resulting in antagonistic effects where one homologue inhibits the degradation of another.

It is crucial to note that while acclimated cultures can effectively degrade ADBAC, the compound's concentration is a critical factor. At concentrations above 20 mg/L, inhibitory effects on other important microbial processes, such as nitrification, have been observed, even in adapted cultures. researchgate.net This highlights the complexity of microbial acclimation and its dependence on environmental concentrations.

Abiotic Transformation Processes

Beyond microbial action, the environmental persistence of this compound is also governed by abiotic (non-biological) transformation processes. The two primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound chloride, this process is not a significant degradation pathway under typical environmental conditions.

Experimental data submitted to regulatory agencies in the United States and Europe have consistently shown that ADBAC is hydrolytically stable in buffered solutions across a pH range of 5 to 9. nih.gov This stability means that the compound does not readily break down through reaction with water in most natural aquatic environments.

Hydrolytic Stability of Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)
pH RangeStabilitySource
5 - 9Considered hydrolytically stable nih.gov

Photodegradation, the breakdown of molecules by light, is another potential abiotic transformation route for chemicals in the environment. For this compound, its susceptibility to photodegradation is dependent on environmental conditions.

In its pure form in aqueous solutions, ADBAC is considered photostable, meaning it does not significantly degrade when exposed to light. nih.gov However, the presence of other substances, known as photosensitizers, can facilitate its breakdown. Photosensitizers are compounds that absorb light energy and transfer it to other molecules, initiating their degradation. In natural aquatic environments, dissolved organic matter, such as humic and fulvic acids, can act as natural photosensitizers.

Studies have shown that in the presence of a photosensitizer, ADBAC undergoes indirect photodegradation. The rate of this degradation can be significant, with reported half-lives varying depending on the specific photosensitizer and conditions.

Photodegradation of Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)
ConditionHalf-lifeSource
Aqueous solution (pH 7)Photostable nih.gov
In the presence of a photosensitizer7.1 days nih.gov

This indicates that while direct photolysis is not a major fate process, indirect photodegradation can contribute to the transformation of this compound in sunlit surface waters containing natural organic matter.

Degradation and Transformation Pathways in Engineered Systems

Removal Mechanisms in Wastewater Treatment Plants (WWTPs)

In conventional WWTPs, the removal of ADBAC from the water phase is highly efficient, often exceeding 90-99%. researchgate.netnih.gov This high removal rate is attributed to two main mechanisms: rapid sorption to the solid phase (activated sludge) and subsequent biotransformation by the microbial community.

The initial and most rapid removal mechanism for ADBAC in WWTPs is sorption to activated sludge. nih.govacs.org As a cationic surfactant, ADBAC possesses a positively charged nitrogen atom, which facilitates strong electrostatic interactions with the negatively charged surfaces of sludge solids. researchgate.nettdx.cat Furthermore, the long alkyl chains (C12-C14) confer a hydrophobic character to the molecule, promoting its partitioning from the aqueous phase to the organic-rich sludge. tdx.cat

Studies have shown that this sorption process is rapid, with equilibrium often achieved in under two hours. tdx.cat The concentration of benzalkonium chlorides (BACs) in the particulate phase of wastewater can be 20,000 to 300,000 times higher than in the dissolved phase, underscoring the significance of this removal pathway. nih.gov While sorption effectively removes ADBAC from the treated effluent, it concentrates the compound in the sewage sludge, making the subsequent degradation of the sorbed compounds critical to its ultimate environmental fate. researchgate.netnih.gov The adsorption process is influenced by factors such as pH and temperature, with research indicating that the process is spontaneous and exothermic. tdx.cat

Table 1: Adsorption Characteristics of Benzalkonium Chlorides on Different Adsorbents

AdsorbentCompoundAdsorption Model FitMaximum Adsorption Capacity (qmax)Reference
Powdered Activated CarbonBAC12 & BAC14Langmuir232-264 mg/g (at 35°C) nih.gov
Sewage SludgeBAC12Langmuir67 mg/g nih.gov
Sewage SludgeBAC14Langmuir73 mg/g nih.gov
Agricultural SoilBAC12Langmuir6.3–35.7 mg/g nih.gov
Agricultural SoilBAC14Langmuir8.8–38.9 mg/g nih.gov

While sorption is the primary removal step from the water phase, the ultimate fate of ADBAC is largely determined by biodegradation. researchgate.netnih.gov Various microorganisms present in activated sludge, such as Pseudomonas species, are capable of degrading ADBAC and using it as a source of carbon and nitrogen. google.comunlv.eduresearchgate.net

The biotransformation of ADBAC typically initiates with the cleavage of the Calkyl–N bond, which separates the long alkyl chain from the benzyl-dimethylamine moiety. google.comunlv.eduresearchgate.net This initial step forms benzyldimethylamine (BDMA) as a primary metabolite. google.comunlv.edu Subsequent degradation of BDMA can proceed through a series of demethylation and deamination reactions. This pathway involves the formation of intermediates such as benzylmethylamine, benzylamine, benzaldehyde (B42025), and finally benzoic acid, which can be further mineralized. unlv.eduresearchgate.net Studies have confirmed the presence of BAC metabolites in WWTP effluents, providing evidence for the relevance of biodegradation in these systems. nih.gov Although biodegradable, the rate can be influenced by the compound's concentration, as high levels can inhibit microbial activity, particularly nitrification. acs.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are employed to degrade recalcitrant organic compounds like ADBAC that may persist through conventional wastewater treatment. These processes rely on the generation of highly reactive radical species, most notably the hydroxyl radical (•OH), to chemically break down the target pollutants.

The combination of ultraviolet (UV) irradiation and chlorine (UV/chlorine) has proven to be a synergistic and effective AOP for ADBAC degradation. epa.govresearchgate.net This process shows significantly higher degradation efficiency compared to UV photolysis or chlorination alone. researchgate.net The degradation in the UV/chlorine process involves a dual mechanism: direct UV photolysis and oxidation by radical species. epa.govresearchgate.net Radical quenching experiments have confirmed that both hydroxyl radicals (•OH) and chlorine radicals (Cl•) are the key reactive species responsible for the oxidation. epa.govresearchgate.net

The efficiency of the UV/chlorine process is dependent on operational parameters such as chlorine dosage and pH. researchgate.net An increase in chlorine dosage generally leads to a higher degradation rate. researchgate.net The degradation pathways primarily involve the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. epa.govresearchgate.net

Table 2: Research Findings on UV/Chlorine Degradation of Dodecylbenzyldimethylammonium Chloride (DDBAC)

ParameterFindingReference
Synergistic EffectUV/chlorine process shows a significant synergistic effect on DDBAC degradation compared to individual treatments. epa.govresearchgate.net
Mechanism ContributionDegradation involves both UV photolysis (48.4%) and radical species oxidation (51.6%). epa.govresearchgate.net
Effect of Chlorine DosageThe pseudo-first-order rate constant increased from 0.046 min⁻¹ to 0.123 min⁻¹ as chlorine dosage increased from 0 to 150 mg/L. researchgate.net
Effect of pHDegradation percentage within 12 minutes decreased from 81.4% to 56.6% as pH increased from 3.6 to 9.5. researchgate.net
Toxicity ReductionThe process simultaneously reduced DDBAC content by 60.2% and toxicity by 57.0% in real RO concentrate.

Ozonation, particularly when combined with hydrogen peroxide (H2O2) at elevated pH, is another powerful AOP for the degradation of ADBAC. The O3/H2O2 process is effective in breaking down the complex structure of benzalkonium chlorides. One study optimized the process and found that at pH 11, with 1.28 g/h of ozone and 200 mg/L of H2O2, 90% of the initial BACs were degraded within 30 minutes.

The degradation mechanism involves attacks on both the hydrophilic (benzyl and ammonium) and hydrophobic (alkyl chain) parts of the molecule. A key advantage of this AOP is its ability to completely remove the toxicity of ADBAC solutions, as assessed by freshwater algae species. Furthermore, the O3/H2O2 treatment has been shown to improve the biodegradability of the remaining organic compounds, which is beneficial for subsequent biological treatment steps. The combination of ozone with UV light (O3/UV) also shows a catalytic effect on •OH radical formation, achieving 91% degradation of a representative BAC in 20 minutes, compared to only 19% with ozone alone under the same conditions. researchgate.net

The degradation of ADBAC through various pathways results in the formation of numerous transformation products.

Biotransformation: The primary biological pathway begins with the cleavage of the Calkyl-N bond to yield benzyldimethylamine (BDMA) and a long-chain fatty aldehyde. google.comunlv.edu The BDMA is then sequentially demethylated to benzylmethylamine and benzylamine, followed by deamination to benzaldehyde, and finally oxidation to benzoic acid. unlv.eduresearchgate.net

UV/Chlorine Oxidation: The degradation mechanisms in this AOP include the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. epa.govresearchgate.net Identified intermediates suggest attacks on both the aromatic ring and the alkyl chain, leading to smaller, more oxidized molecules. researchgate.net

Ozonation (O3/H2O2): This process leads to a complex array of byproducts. One study proposed six distinct degradation pathways and identified 25 different intermediates. The degradation is initiated on both the hydrophobic alkyl chain and the hydrophilic benzyl (B1604629) and ammonium (B1175870) moieties of the surfactant. tdx.cat Pathways include hydroxylation of the aromatic ring, cleavage of the C-N bond, and progressive oxidation of the alkyl chain.

The identification of these intermediates is crucial for understanding the transformation of the parent compound and assessing the potential toxicity of the treated water. While AOPs can effectively mineralize ADBAC, incomplete oxidation may lead to the formation of disinfection byproducts.

Impacts on Wastewater Treatment Plant Operations

Inhibition of Nitrification Processes

Nitrification, the biological oxidation of ammonia to nitrate, is a cornerstone of nitrogen removal in most WWTPs. This two-step process is carried out by two distinct groups of slow-growing, autotrophic bacteria: ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB). These microorganisms are notoriously sensitive to toxic or inhibitory compounds, including ADBAC.

Research has consistently shown that QACs are potent inhibitors of nitrification, often at very low concentrations. smithandloveless.comaccesswater.orgresearchgate.net Complete inhibition of nitrification has been reported at ADBAC concentrations as low as 2 mg/L. smithandloveless.comhu.edu.jonih.gov The inhibitory effects are most pronounced in smaller treatment plants where there is less dilution. smithandloveless.com Even slug doses, temporary spikes in concentration, can halt nitrification for a week or more, making it difficult to pinpoint the cause through routine sampling. smithandloveless.com Studies indicate that both AOB and NOB are affected, though some evidence suggests that cadmium and octanol primarily inhibit AOB, while compounds like 1-chloro-2,4-dinitrobenzene and cyanide inhibit both groups. nih.gov The inhibitory effect of ADBAC on nitrification at concentrations above 20 mg/L is a significant concern for wastewater treatment efficacy. researchgate.net

Table 1: Inhibitory Effects of ADBAC on Nitrification
ADBAC ConcentrationObserved EffectSource
≤ 2 mg/LPotential for complete inhibition of nitrification. smithandloveless.comhu.edu.jonih.gov
0.5 - 1.0 mg/LCan be assumed to cause poor nitrification if the process is already failing. smithandloveless.com
> 20 mg/LComplete inhibition of nitrification was observed. researchgate.net
50 mg/LComplete inhibition of nitrification was observed in a mixed aerobic culture. researchgate.net

Effects on Anaerobic Digestion and Methanogens

Anaerobic digestion is a biological process used in WWTPs to treat sewage sludge, breaking down organic solids in the absence of oxygen and producing biogas, a renewable energy source primarily composed of methane. This process relies on a consortium of microorganisms, with methanogenic archaea, or methanogens, being responsible for the final step of methane production. Methanogens are highly sensitive to inhibitory substances.

The presence of ADBAC in anaerobic digesters can negatively impact the process by inhibiting key microbial populations. Studies have shown that increasing concentrations of QACs lead to a decrease in methane production rates and a reduction in the methane content of the biogas. ucdavis.edu This indicates that methanogenesis is more sensitive to QACs than the preceding metabolic stages like hydrolysis and acidogenesis. ucdavis.edu Specifically, acetotrophic methanogens, which convert acetate to methane, have been found to be significantly inhibited by dodecyl dimethyl benzyl ammonium chloride (DDBAC), a C12 variant of ADBAC. nih.gov This inhibition can lead to an accumulation of volatile fatty acids (VFAs) and a drop in pH, further destabilizing the digester. nih.gov

Research on thermophilic sludge suggests a critical QAC concentration between 50 and 100 mg/L, above which a marked decrease in methane production occurs. ucdavis.edu While bacterial communities may not show significant restructuring, the archaeal communities, particularly methanogens like Methanoculleus, are significantly affected by increasing QAC concentrations. ucdavis.edu

Table 2: Effects of ADBAC/QACs on Anaerobic Digestion
Compound/ConcentrationObserved EffectSource
DDBAC (C12)Significant inhibition of acetotrophic methanogens; induced VFA accumulation and pH decrease. nih.gov
QACs (50-100 mg/L)Critical level for thermophilic sludge, leading to a marked decrease in methane production rate. ucdavis.edu
QACs (>25 mg/L)Inhibitory effects observed for mesophilic methanogenic communities. ucdavis.edu
Increasing QAC concentrationSignificant decrease in methane content of biogas; significant restructuring of archaeal communities. ucdavis.edu

Analytical Methodologies for Detection and Quantification of Alkyl C12 C14 Dimethyl Benzylammonium

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the different alkyl homologues of dimethyl benzylammonium chloride present in a sample. Due to the ionic nature of these compounds, specific chromatographic conditions are required to achieve sharp, symmetrical peaks necessary for accurate quantification. thermofisher.com

High-Performance Liquid Chromatography (HPLC) with various columns (e.g., C18, Cyano)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for analyzing benzalkonium chloride. The choice of the stationary phase, or column, is critical for effective separation.

C18 Columns: Reversed-phase C18 columns are widely used for the separation of BAC homologues. nih.govpda.org These columns feature a non-polar stationary phase, and separation is achieved using a polar mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. novonordiskpharmatech.comnih.gov The strong ionic interactions between the quaternary ammonium (B1175870) cation and residual silanols on the silica-based column surface can lead to poor peak shape. thermofisher.com To overcome this, methods may employ ion-pairing reagents or use specialized C18 columns designed to minimize these interactions, such as those with charged surface hybrid (CSH) technology. lcms.czwaters.comwaters.com For instance, a UPLC method using an ACQUITY UPLC CSH C18 column demonstrated a significant reduction in analysis time and solvent consumption compared to older methods. lcms.czwaters.com

Cyano (CN) Columns: Cyano columns are also utilized for the separation of QACs, including benzalkonium chloride. fishersci.comsigmaaldrich.com These columns offer different selectivity compared to C18 columns and can be operated in both normal-phase and reversed-phase modes. hawach.com The nitrile group in the stationary phase provides a strong dipole that can interact with polar analytes, making it suitable for separating compounds like BAC. silicycle.com Cyano columns are noted for providing excellent peak shape and retention for strongly basic analytes like quaternary ammonium salts. sigmaaldrich.comsilicycle.com However, traditional cyano stationary phases have sometimes been associated with reproducibility issues and lower stability. waters.comwaters.com

Table 1: Examples of HPLC Conditions for Alkyl Dimethyl Benzylammonium Analysis

Column Type Column Details Mobile Phase Detection Application Reference
C18 ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 μm) Gradient of Methanol/Acetonitrile (85/15, v/v) and 10 mM Ammonium Phosphate (B84403) Buffer (pH 3.3) UV (214 nm) Drug Formulation novonordiskpharmatech.com
C18 HiQ-Sil C18 (150 mm x 4.6 mm, 5 μm) Acetonitrile and 0.2 M Sodium Acetate Buffer (pH 5.0) (70:30, v/v) UV (262 nm) Ophthalmic Formulations pda.orgnih.gov
C18 Accucore C18 (150mm×2.1mm, 2.6μm) Gradient of Methanol and 10mmol/L Ammonium Acetate with 1% Triethylamine High-Resolution Mass Spectrometry Environmental Water ykcs.ac.cn
Cyano SiliaChrom Plus Cyano (250 mm x 4.6 mm, 5 µm) Acetonitrile and 0.1 M Sodium Acetate Buffer (pH 5.0) (60:40, v/v) UV (260 nm) Cosmetic Formulations silicycle.com
Cyano Spherisorb Cyano (150 mm x 4.6 mm, 5 µm) Acetonitrile and 100 mM Sodium Acetate (pH 5.0) (45:55, v/v) Not Specified BAC Reference Standard waters.com

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is a powerful detection technique often coupled with liquid chromatography (LC-MS) to provide high sensitivity and specificity for the analysis of benzalkonium chloride. It allows for the accurate identification and quantification of individual homologues even at very low concentrations. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the most suitable ionization technique for analyzing quaternary ammonium compounds like Alkyl(C12-C14) dimethyl benzylammonium. nih.govnih.govresearchgate.net Because these compounds are permanently charged, they are readily ionized in the ESI source, typically in the positive ion mode. nih.govresearchgate.net This process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and can be directed into the mass analyzer. researchgate.net ESI-MS provides the mass-to-charge ratio (m/z) of the parent ions, which for the C12, C14, and C16 homologues are typically observed at m/z 304, 332, and 360, respectively. nih.govresearchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Identification and Quantification of Homologues (C12, C14, C16)

Tandem mass spectrometry (MS/MS) is an advanced technique that provides unequivocal structural identification and enhances quantitative accuracy. nih.govresearchgate.net In an MS/MS experiment, the specific parent ions of the BAC homologues (e.g., m/z 304, 332, 360) are selected and then fragmented. researchgate.net The resulting fragment ions create a unique "fingerprint" for each compound, confirming its identity. nih.gov A characteristic fragmentation pattern for all BAC homologues is the formation of a tropylium (B1234903) ion at m/z 91, which results from the benzyl (B1604629) group. nih.govresearchgate.net Another significant fragmentation corresponds to the loss of the benzyl group, leading to fragment ions at m/z 212, 240, and 268 for the C12, C14, and C16 homologues, respectively. nih.govresearchgate.net This high degree of specificity makes LC-MS/MS the method of choice for complex matrices and for detecting trace levels of these compounds in forensic and environmental samples. ykcs.ac.cnnih.gov

Table 2: MS/MS Parameters for Common Benzalkonium Chloride Homologues

Homologue Parent Ion (m/z) Major Fragment Ions (m/z) Characteristic Fragmentation Reference
C12-BAC 304 91, 212 Tropylium ion, Loss of benzyl group nih.govresearchgate.net
C14-BAC 332 91, 240 Tropylium ion, Loss of benzyl group nih.govresearchgate.net
C16-BAC 360 91, 268 Tropylium ion, Loss of benzyl group nih.govresearchgate.net

Sample Preparation Techniques for Environmental Matrices

The analysis of benzalkonium chloride in environmental samples such as wastewater or river water often requires a sample preparation step to remove interfering substances and concentrate the analytes of interest. upb.ro

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of benzalkonium chloride from aqueous environmental samples. upb.ronih.govresearchgate.net The method involves passing the water sample through a cartridge containing a solid sorbent material that retains the analytes. nih.gov Interferences are washed away, and the retained BAC homologues are then eluted with a small volume of an organic solvent. dss.go.th

Polymeric sorbents, such as Strata X, are commonly used for extracting these cationic surfactants from wastewater. upb.ronih.gov C18 silica (B1680970) is also a frequently used sorbent for extraction from water samples. researchgate.net SPE has been shown to provide good recoveries, often between 86% and 94.6% for BAC in wastewater. upb.ro This clean-up and concentration step is crucial for achieving the low detection limits required for environmental monitoring, which can be in the nanogram-per-liter range when combined with LC-MS/MS. nih.govresearchgate.net

Ultrasonic Extraction

Ultrasonic extraction (USE) is a common and effective method for the isolation of this compound from various sample matrices, particularly from solid samples like soil and sludge. This technique utilizes high-frequency sound waves to create cavitation bubbles in a solvent, which upon collapsing, generate localized high pressure and temperature. This process facilitates the disruption of the sample matrix and enhances the transfer of the target analyte into the solvent.

A robust method for extracting quaternary ammonium compounds (QACs), including the C12 and C14 homologues of benzalkonium chloride (BAC), from soil and sewage sludge involves ultrasonic extraction with a mixture of acetonitrile and hydrochloric acid (HCl) nih.gov. The general procedure is as follows:

A known quantity of the solid sample (e.g., 5 grams) is placed in a vial with an extraction solution, typically a mixture of 99.9% acetonitrile (AcN) and 0.1% HCl nih.gov.

The vial is then agitated, for instance, by shaking on an orbital shaker for a short period (e.g., 10 minutes) nih.gov.

Following agitation, the sample is subjected to ultrasonication in an ultrasonic bath for a specified time (e.g., 10 minutes) at room temperature nih.gov.

After sonication, the mixture is centrifuged to separate the solid particles from the liquid extract nih.gov.

The supernatant, containing the extracted this compound, is then decanted for further cleanup and analysis nih.gov.

For complex matrices like sewage sludge, a subsequent solid-phase extraction (SPE) step is often necessary to remove interfering substances before instrumental analysis nih.gov. The choice of extraction solvent is critical; studies have shown that acidified acetonitrile is particularly effective for extracting QACs from soils nih.gov.

Method Validation Parameters (Sensitivity, Specificity, Recoveries)

Method validation is a critical aspect of analytical chemistry, ensuring that a developed method is suitable for its intended purpose. For the quantification of this compound, key validation parameters include sensitivity, specificity, and recoveries.

Sensitivity is typically evaluated by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, these values are highly dependent on the analytical instrument and the sample matrix.

Specificity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample. High-resolution techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer excellent specificity. By monitoring specific precursor and product ion transitions, it is possible to unequivocally identify and quantify the C12 and C14 homologues of dimethyl benzylammonium chloride, even in complex mixtures nih.gov. For instance, the main ions observed by LC/MS correspond to the molecular ions of the C12 and C14 alkyl BAC at mass-to-charge ratios (m/z) of 304 and 332, respectively nih.gov. Further fragmentation for MS/MS analysis provides characteristic product ions, confirming the identity of the compounds nih.gov.

Recoveries are determined by spiking a blank matrix with a known concentration of the analyte and measuring the amount recovered after the entire analytical procedure. This parameter assesses the efficiency of the extraction and cleanup steps. Acceptable recovery rates are typically within a range of 80-120%, but can vary depending on the complexity of the matrix and the concentration of the analyte.

The following tables provide a summary of reported method validation parameters for the analysis of this compound in various studies.

Table 1: Sensitivity of Analytical Methods for this compound

Homologue Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
C12-BAC HPLC Biological Samples 20 ng (on column) - nih.gov
C12-BAC LC-MS/MS Human Serum & Urine 0.002 ng/mL 0.006 ng/mL nih.gov
C14-BAC LC-MS/MS Human Serum & Urine 0.002 ng/mL 0.006 ng/mL nih.gov
BACs (C8-C18) HPLC-MS/MS Soil & Sewage Sludge - 0.1 - 2.1 µg/kg nih.gov
BACs (C12, C14, C16) LC/MS Water low ng/L range - nih.gov

Table 2: Recoveries of this compound in Different Matrices

Homologue Method Matrix Spike Level Recovery (%) Reference
Total BAC (C12, C14) UHPLC Drug Formulation 0.025 - 0.075 mg/mL 99 - 103 novonordiskpharmatech.com
BACs (C12, C14, C16) LC/MS Water Not specified > 71 nih.gov
BZK (C12, C14) HPLC Serum & Tissues Not specified 54 - 90 nih.gov
BACs (non-deuterated) USE-HPLC-MS/MS Spiked Soil Not specified 47 - 57 nih.gov

Advanced Applications and Formulation Science of Alkyl C12 C14 Dimethyl Benzylammonium

Applications in Industrial and Environmental Engineering

The unique properties of Alkyl(C12-C14) dimethyl benzylammonium chloride make it a valuable component in several industrial and environmental engineering processes.

In the oil and gas industry, the integrity of pipelines is paramount. Corrosion, particularly due to aggressive substances like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), poses a significant threat to these assets. This compound chloride is utilized as a corrosion inhibitor, forming a protective film on the metal surface of pipelines. googleapis.comdovepress.com This film acts as a barrier, isolating the metal from the corrosive environment.

Research has shown that a homologous series of alkylbenzyldimethylammonium chlorides (C10 to C16) effectively adsorbs onto mild steel surfaces, with the extent of adsorption being a key factor in corrosion inhibition. googleapis.com A study on CO₂ corrosion in an oilfield found that a formulation containing 25% alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride mixed with 25% aliphatic polyamines was an effective corrosion inhibitor, achieving an inhibition efficiency of over 90%. mdpi.com Products are available that contain 78-82% active Alkyl(C12-C14, C16) dimethyl benzylammonium chloride and are noted for their effectiveness against sulfide-induced corrosion. dovepress.com These inhibitors are often blended with demulsifiers to wet and disperse solids that can contribute to emulsion problems and under-deposit corrosion. dovepress.com

Table 1: Research Findings on Corrosion Inhibition by Alkyl Dimethyl Benzyl Ammonium Chloride

Research Focus Key Findings Reference
Adsorption on Mild Steel Adsorption isotherms show effective surface coverage, which is related to corrosion inhibition. googleapis.com
CO₂ Corrosion in Oilfield A blend with aliphatic polyamines achieved >90% inhibition efficiency. mdpi.com

This compound chloride is an established biocide in wood preservation, protecting timber from decay caused by fungi and insects. nih.gov It is recognized as an alternative to traditional preservatives like chromated copper arsenate (CCA) due to lower environmental and health concerns. atamanchemicals.com

Formulations containing this compound are used to treat wood for various applications. However, a challenge with some quaternary ammonium-based preservatives is their tendency to increase the corrosion of metal fasteners used in the treated wood. atamanchemicals.com To counteract this, advanced formulations have been developed. For instance, a patent describes a wood preservative composition that combines alkyl dimethyl benzyl ammonium saccharinate with other components like myristamine oxide or lauramine oxide and boric acid. atamanchemicals.com The addition of boric acid was found to significantly reduce the corrosion of steel and galvanized fasteners in wood treated with the alkyl dimethyl benzyl ammonium compound. atamanchemicals.com C12-16-alkyldimethylbenzylammonium chloride is approved for use as a biocide in wood preservation in the European Economic Area and Switzerland. nih.gov

The growth of algae and the formation of biofilms are significant problems in industrial water systems, such as cooling towers, as they can impede heat transfer, cause corrosion, and harbor pathogenic bacteria like Legionella. This compound chloride is a potent algaecide used to control these issues. nih.govatamanchemicals.com

Its cationic nature allows it to disrupt the cell membranes of algae and other microorganisms, leading to their death or the inhibition of their growth. nih.gov This compound is effective across a range of water conditions, including acidic, alkaline, and high-hardness water. atamanchemicals.com It is a key active ingredient in commercial algaecides for swimming pools, ponds, and industrial recirculating cooling water systems. nih.govatamanchemicals.com Beyond just killing existing algae, it also helps in preventing the formation of new biofilms and can aid in dispersing existing slime. nih.gov

The ability of this compound chloride to provide lasting antimicrobial activity has led to its use in antimicrobial coatings and surface treatments. These coatings are designed to reduce microbial contamination on various surfaces, which is particularly important in food processing and healthcare environments.

The US Environmental Protection Agency (EPA) has registered products containing Alkyl(50%C14, 40%C12, 10%C16) dimethyl benzyl ammonium chloride as sanitizers for hard, non-porous, non-food contact surfaces. nih.gov These products can provide residual sanitizing activity for an extended period, for instance, up to 30 days on surfaces such as ceilings, exterior HVAC surfaces, and food processing equipment that is not in service. nih.gov A study evaluating various antimicrobial coatings for their effectiveness against viruses on stainless steel surfaces also included products based on this quaternary ammonium compound. google.com These coatings work by creating a surface that is inhospitable to microorganisms, either killing them on contact or preventing their attachment and growth.

Formulation Chemistry and Synergistic Blends

To enhance the efficacy and broaden the application range of this compound chloride, it is often co-formulated with other chemical agents, particularly other types of surfactants.

The combination of cationic surfactants like this compound chloride with non-ionic or amphoteric surfactants can lead to synergistic effects, resulting in improved antimicrobial activity and better physical-chemical properties of the formulation.

Research has demonstrated that the bactericidal activity of benzalkonium chloride (ADBAC) against Escherichia coli and Staphylococcus aureus can be significantly enhanced when formulated with non-ionic surfactants like methyl ester ethoxylates (MEE). nih.gov The study found that MEE molecules with a lower number of oxyethylene groups increased the permeability of the bacterial cell membrane, allowing ADBAC molecules incorporated into the MEE micelles to be more effectively adsorbed onto the bacterial surface, thus augmenting the bactericidal effect. nih.gov

Similarly, while direct synergistic data with this compound chloride is specific, the principle of combining it with amphoteric surfactants is established in formulation science. For instance, a synergy in antimicrobial performance has been noted between the amphoteric surfactant cocamidopropyl betaine (B1666868) and alkyl dimethyl amine oxide. google.com Patents for antimicrobial formulations often include this compound chloride in combination with a wide array of other surfactants, including non-ionic and amphoteric types like alkyl betaines and alkyl amine oxides, to create broad-spectrum and highly effective products. googleapis.com One example of a commercial product for corrosion inhibition in the oil and gas sector is a blend of alkyl pyridine (B92270) benzyl quaternary ammonium chloride with nonionic and anionic surfactants. dovepress.com

Table 2: Examples of Surfactants Used in Co-formulation

Surfactant Type Example Compound Potential Benefit in Formulation
Non-ionic Methyl Ester Ethoxylates Enhanced bactericidal activity, improved surface wetting. nih.gov
Amphoteric Cocamidopropyl Betaine Broad-spectrum antimicrobial activity, good foaming properties. googleapis.comgoogle.com

Synergistic Effects with Other Quaternary Ammonium Derivatives

This compound, a key component of Benzalkonium chloride (BAC), demonstrates enhanced antimicrobial efficacy when combined with other quaternary ammonium compounds (QACs). This synergy allows for a broader spectrum of activity and can lead to a significant reduction in the concentrations required for effective microbial control. Research has shown that these combinations can be more effective than the individual agents alone, particularly against resilient microbial biofilms. asm.orgasm.org

For instance, studies have investigated the synergistic killing of Pseudomonas aeruginosa biofilms by combining BAC with other structurally different QACs. asm.org In these studies, it was observed that the combination of BAC with compounds such as cetalkonium (B82469) chloride, cetylpyridinium (B1207926) chloride, and myristalkonium chloride resulted in a greater reduction in viable bacterial cells compared to the most effective single agent used alone. asm.orgasm.org This enhanced effect is crucial in environments where biofilms are prevalent, as they are notoriously difficult to eradicate with single-agent treatments. asm.org

The synergistic effect is not limited to combinations of different QACs. Enhanced bactericidal activity has also been documented when this compound is combined with other antimicrobial agents, such as essential oil constituents or metal ions. For example, a combination of benzalkonium chloride and didecyldimethylammonium chloride (DDAC) with essential oil components like carvacrol (B1668589) and eugenol (B1671780) showed bactericidal synergy against Escherichia coli and Bacillus cereus. nih.govmdpi.com Similarly, a powerful synergistic effect was identified between copper ions (Cu²⁺) and various QACs, including benzalkonium chloride, in killing P. aeruginosa biofilms. asm.orgasm.org In some cases, the addition of Cu²⁺ to QACs resulted in a 128-fold decrease in the biofilm minimum bactericidal concentration. asm.orgasm.org

Table 1: Synergistic Antimicrobial Activity of Benzalkonium Chloride (BAC) in Combination with Other Compounds

CombinationTarget MicroorganismObserved EffectReference
BAC + Cetalkonium ChloridePseudomonas aeruginosa biofilmsSynergistic killing; more effective than single agents. asm.orgasm.org
BAC + Cetylpyridinium ChloridePseudomonas aeruginosa biofilmsSynergistic killing. asm.orgasm.org
BAC + Didecyldimethylammonium chloride (DDAC) + Carvacrol/EugenolEscherichia coli, Bacillus cereusBactericidal synergy, achieving a >4-log10 reduction of initial bacterial load. nih.gov
BAC + Copper ions (Cu²⁺)Pseudomonas aeruginosa biofilmsUp to a 128-fold decrease in the biofilm minimum bactericidal concentration. asm.orgasm.org

Role as a Phase Transfer Catalyst in Organic Synthesis

This compound chloride is recognized for its utility as a phase-transfer catalyst (PTC) in organic synthesis. scientificlabs.co.uksciencemadness.orgsciencemadness.orgmdpi.com Phase-transfer catalysis is a valuable technique in green chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgresearchgate.netresearchgate.net The PTC, in this case, a quaternary ammonium salt, functions by transferring a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction can proceed. wikipedia.orgcrdeepjournal.orgfzgxjckxxb.com

The structure of this compound, with its positively charged nitrogen atom and a combination of lipophilic (alkyl and benzyl groups) and hydrophilic (chloride ion) components, makes it an effective PTC. sciencemadness.orgsciencemadness.org The lipophilic parts allow it to be soluble in non-polar organic solvents, while the cationic head can pair with an anion from the aqueous phase, effectively "ferrying" it into the organic phase for reaction. sciencemadness.orgwikipedia.org

This catalytic activity is employed in a variety of organic reactions, including nucleophilic substitution reactions, alkylations, and polymerizations. scientificlabs.co.ukalfachemic.comcore.ac.uk For example, it can be used in the synthesis of nitriles from the reaction of haloalkanes with cyanide salts, a classic application of phase-transfer catalysis. sciencemadness.orgalfachemic.com It has also been used as a cationic surfactant in chemical polymerization reactions. scientificlabs.co.uk The use of this compound as a PTC offers several advantages, such as faster reaction rates, milder reaction conditions, and higher yields, while often reducing the need for expensive or hazardous organic solvents. wikipedia.orgresearchgate.net

Table 2: Applications of this compound as a Phase Transfer Catalyst (PTC)

Reaction TypeRole of the CatalystExampleReference
Nucleophilic SubstitutionTransfers anionic nucleophile from aqueous to organic phase.Synthesis of nitriles from haloalkanes and potassium cyanide. sciencemadness.orgalfachemic.com
AlkylationFacilitates the alkylation of carbanions with alkyl halides.Alkylation of phenylacetonitrile. crdeepjournal.org
PolymerizationActs as a cationic surfactant to facilitate polymerization.Chemical polymerization reactions. scientificlabs.co.uk
Extractive AlkylationUsed for quantitative determination of sulfide in blood samples.Analysis of sulfide by GC-MS. scientificlabs.co.uk

Integration into Materials Science

Functionalization of Polymers and Biopolymers

The integration of this compound into polymers and biopolymers is a significant area of research in materials science, primarily aimed at imparting antimicrobial properties to the host material. nih.govmdpi.com This process, known as functionalization, involves attaching the quaternary ammonium compound to the polymer backbone. rsc.org The inherent antimicrobial nature of QACs, such as this compound, makes them ideal candidates for creating materials that can actively combat microbial contamination. nih.gov

A variety of synthetic and natural polymers can be functionalized. For instance, polyurethane nanofibers have been successfully produced by electrospinning with benzalkonium chloride, resulting in materials with modified morphological and mechanical characteristics. researchgate.net Similarly, biopolymers like chitosan (B1678972) and kaolinite (B1170537) have been modified with benzalkonium chloride. researchgate.netnih.gov The modification of kaolinite with BAC has been shown to improve its applicability in the development of antibacterial films. researchgate.net In the case of chitosan, the introduction of quaternary ammonium groups has led to derivatives with significantly lower minimum inhibitory concentrations (MIC) against both Gram-negative and Gram-positive bacteria compared to unmodified chitosan. nih.gov

The method of functionalization can vary, but a common approach involves creating covalent bonds between the QAC and the polymer. mdpi.com This ensures the long-term stability and durability of the antimicrobial properties of the material. The resulting functionalized polymers have a wide range of potential applications, from biomedical devices and food packaging to textiles with antibacterial features. nih.govresearchgate.netnih.gov

Antimicrobial Efficacy in Modified Materials

Materials modified with this compound exhibit significant antimicrobial efficacy against a broad spectrum of microorganisms, including bacteria and fungi. mdpi.comatamanchemicals.com The primary mechanism of action is contact-killing, where the positively charged quaternary ammonium groups interact with the negatively charged cell membranes of microbes. youtube.comfrontiersin.org This interaction disrupts the cell membrane, leading to the leakage of cellular contents and ultimately cell death. atamanchemicals.comfrontiersin.org

The effectiveness of these modified materials has been demonstrated in various studies. For example, polyurethane (PU) nanofibers containing benzalkonium chloride (BAC) showed uniform fiber structures and antimicrobial properties. researchgate.net Kaolinite modified with BAC exhibited a minimum inhibitory concentration (MIC) of 23.44 mg/L and an antibacterial rate of 92.61% against Staphylococcus aureus, making it a promising component for antibacterial biopolymer films. researchgate.net

The antimicrobial activity is influenced by factors such as the concentration of the QAC in the material and the length of the alkyl chain. mdpi.comresearchgate.net Research indicates that QACs with alkyl chain lengths of C12, C14, and C16 often show higher bactericidal activity. researchgate.netnih.gov The efficacy of these materials can be evaluated using various methods, including measuring the reduction in bacterial colonies (CFU/cm²) and assessing the reduction in total biofilm biomass. mdpi.com

Table 3: Examples of Antimicrobial Efficacy in Materials Modified with Benzalkonium Chloride (BAC)

Modified MaterialTarget MicroorganismObserved Antimicrobial EffectReference
Polyurethane (PU) Nanofibers with BACGeneral antibacterial testingProduced intensive and uniform nanofiber surfaces with antimicrobial properties. researchgate.net
BAC-modified KaoliniteStaphylococcus aureus92.61% antibacterial rate; MIC of 23.44 mg/L. researchgate.net
Ceramic tiles treated with BAC solutionStaphylococcus aureus, Salmonella Typhimurium, Listeria monocytogenes biofilmsReduction in total bacteria number up to 3.12 log10 CFU/cm² and biomass reduction up to ~64%. mdpi.com
Polymerizable Deep Eutectic Solvent (DES) of BAC with acrylic acidE. coli, S. aureus, C. albicansDemonstrated strong antimicrobial effectiveness, particularly towards S. aureus and C. albicans. nih.gov

Ecological Effects on Aquatic and Terrestrial Microbiota

Impacts on Microbial Community Structure and Diversity

Exposure to Alkyl(C12-C14) dimethyl benzylammonium chloride can significantly alter the composition and diversity of microbial communities in both aquatic and terrestrial environments. In aquatic settings such as river sediments and wastewater treatment plants, long-term exposure to BAC has been shown to cause shifts in the microbial community structure. nih.gov Studies on bioreactors inoculated with river sediment demonstrated that the introduction of BAC selected for specific bacterial taxa, including the opportunistic pathogen Pseudomonas aeruginosa, which exhibited higher resistance to the compound. asm.orgnih.govresearchgate.net

In terrestrial ecosystems, BAC exposure has been found to decrease the alpha diversity of the soil microbial community. nih.gov Research on agricultural soils indicates that BAC stress is a primary factor shaping the profile of antibiotic resistance genes (ARGs) and can significantly alter bacterial communities. nih.govresearchgate.net For instance, the application of BAC to soil has been observed to lead to the enrichment of phyla such as Crenarchaeota and Proteobacteria. nih.gov The latter is crucial for various nutrient cycles in the soil, including carbon, nitrogen, and sulfur. nih.gov

The impact on microbial communities is summarized in the table below, based on findings from various environmental settings.

EnvironmentKey Findings on Microbial Community Structure and DiversityReference Organisms/Phyla
Aquatic (River Sediment Bioreactors)Selection for BAC-resistant bacterial taxa; shift in community composition.Pseudomonas aeruginosa
Aquatic (Sewage Sludge)Significant alteration of bacterial and protistan communities, leading to dysbiosis.General bacterial and protistan communities
Terrestrial (Soil)Decrease in alpha diversity; enrichment of specific phyla.Crenarchaeota, Proteobacteria

Effects on Specific Microbial Functions in Ecosystems (e.g., Nitrification)

One of the most significant functional impacts of this compound chloride in microbial ecosystems is the inhibition of nitrification. gatech.edu Nitrification, the biological oxidation of ammonia to nitrate, is a critical step in the global nitrogen cycle, performed by specialized groups of bacteria and archaea, namely ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB). clemson.edubioscienceinc.com

BAC has been identified as a potent inhibitor of nitrification in various systems, particularly in wastewater treatment plants. researchgate.netresearchgate.net Research has shown that even low concentrations of BAC can have a significant inhibitory effect on the process. clemson.edu For example, one study demonstrated that ammonia oxidation by an enriched nitrifying culture was increasingly inhibited with rising BAC concentrations, ceasing completely at 15 mg/L. researchgate.net Another study observed complete inhibition of nitrification at 50 mg/L of an alkyl benzyl (B1604629) dimethyl ammonium (B1175870) chloride mixture. researchgate.net

However, microbial communities can adapt to BAC over time. Long-term exposure can lead to the development of a microbial community that is more resistant to the inhibitory effects of the compound. clemson.educlemson.edu In one long-term experiment, a nitrification system that was initially inhibited by BAC at 5 mg/L eventually recovered and showed more than 90% effectiveness after a period of adaptation. This adaptation was accompanied by a shift in the dominant nitrifying bacteria, with Nitrosospira and Nitrospira becoming the prevalent AOB and NOB, respectively. clemson.educlemson.edu

In soil environments, the effect can be complex. Some studies have shown that BAC can activate the abundance of genes associated with nitrification (AOA and AOB genes), while simultaneously inhibiting denitrification genes. nih.govresearchgate.net

The following table summarizes research findings on the inhibitory concentrations of BAC on nitrification.

BAC ConcentrationObserved Effect on NitrificationStudy Context
5 mg/LSignificant inhibitory effect in short-term assays. clemson.eduMixed nitrifying culture from rendering wastewater. clemson.edu
15 mg/LComplete cessation of ammonia oxidation. researchgate.netEnriched, mixed nitrifying culture. researchgate.net
20 mg/LComplete nitrification occurred after a significant lag/acclimation period. researchgate.netMixed aerobic culture from contaminated aquatic sediment. researchgate.net
50 mg/LComplete inhibition of nitrification. researchgate.netMixed aerobic culture from contaminated aquatic sediment. researchgate.net

Influence on Horizontal Gene Transfer and Resistance Gene Proliferation in Environmental Settings

A critical ecological consequence of the widespread use of this compound chloride is its potential to promote the proliferation and spread of antimicrobial resistance. asm.orgnih.gov Exposure to BAC, even at environmentally relevant concentrations, can select for bacteria that are not only resistant to BAC itself but also to clinically relevant antibiotics. researchgate.netnih.gov This phenomenon is known as cross-resistance. nih.gov

Studies have shown that BAC exposure significantly increases both the diversity and the absolute abundance of antibiotic resistance genes (ARGs) in sludge microbiomes. nih.govnih.gov The enrichment of ARGs has been observed to be between 2.15-fold and 3.63-fold compared to control environments. nih.govnih.govbohrium.com

The mechanism behind this proliferation often involves mobile genetic elements (MGEs), such as plasmids and integrative and conjugative elements. asm.orgnih.gov These MGEs can carry genes that confer resistance to both BAC (e.g., via efflux pumps) and various antibiotics, facilitating their transfer between different bacteria through horizontal gene transfer (HGT). asm.orgnih.gov A metagenomic analysis of bioreactor communities fed with BAC revealed that integrative and conjugative elements encoding a BAC efflux pump along with antibiotic resistance genes were responsible for the observed co-selection. asm.orgresearchgate.net Structural equation modeling of sludge microbiomes further suggested that MGEs have a greater impact on the variation of ARG abundance than the microbial community structure itself under BAC exposure, highlighting the crucial role of HGT. nih.govbohrium.com

This co-selection and proliferation of resistance genes driven by BAC exposure in environmental settings like soil and wastewater treatment plants represent a significant concern for public health, as these environments can act as reservoirs for antimicrobial resistance. tandfonline.comresearchgate.net

Future Research Trajectories for Alkyl C12 C14 Dimethyl Benzylammonium Studies

Elucidation of Advanced Resistance Mechanisms at the Molecular Level

The emergence of microbial resistance to Alkyl(C12-C14) dimethyl benzylammonium chloride (ADBAC) is a significant concern, prompting research into the precise molecular underpinnings of this adaptation. northwestern.edu While it is known that the primary antimicrobial action of ADBAC involves the disruption of microbial cell membranes, bacteria have evolved sophisticated countermeasures. atamanchemicals.comwikipedia.org

Key resistance mechanisms identified involve the overexpression of efflux pumps, which are membrane proteins that actively expel the antimicrobial agent from the cell. nih.gov Studies have implicated several multidrug efflux pump systems in Pseudomonas aeruginosa, such as MexAB-OprM and MexCD-OprJ. nih.gov Mutations in regulatory genes like nfxB and downregulation of the repressor gene mexR are also correlated with decreased sensitivity. nih.gov Another identified efflux pump from the MATE family, PmpM, has also been shown to contribute to resistance. nih.gov

Another significant mechanism is the alteration of the bacterial cell envelope. Reduced susceptibility has been linked to the downregulation of genes for porins, such as OmpF in E. coli, which are thought to be entry points for QACs. nih.govirjmets.com By reducing the influx of the compound, bacteria can tolerate higher concentrations. irjmets.com

Future research must move beyond identifying these mechanisms to quantifying their relative importance in different environments and bacterial species. Advanced molecular techniques, such as transcriptomics and proteomics, are needed to understand the complex regulatory networks that govern the expression of these resistance genes. Investigating how exposure to ADBAC can induce cross-resistance to clinically relevant antibiotics is also a critical frontier, as this has profound implications for public health. nih.gov Studies have shown that long-term exposure to benzalkonium chlorides (BACs) can increase resistance to antibiotics like penicillin G, tetracycline, and ciprofloxacin, often linked to the activity of these same efflux pumps. nih.gov

Table 1: Known Molecular Mechanisms of Resistance to this compound

Mechanism CategorySpecific MechanismAssociated Genes/ProteinsBacterial Species ExampleReference
Active Efflux Overexpression of multidrug efflux pumpsMexAB-OprM, MexCD-OprJ, PmpMPseudomonas aeruginosa nih.gov
Mutation in efflux pump regulatorsnfxB, mexRPseudomonas aeruginosa nih.gov
Reduced Permeability Downregulation of outer membrane porinsOmpFEscherichia coli nih.govirjmets.com
Enzymatic Degradation Biodegradation of the QAC moleculeAmine dehydrogenase, monooxygenasePseudomonas sp. nih.govnih.gov
Target Modification Alteration of ribosomal proteinsNot specifiedAcinetobacter baumannii researchgate.net

Long-term Environmental Behavior and Accumulation in Complex Ecosystems

Due to their widespread use, ADBACs are frequently detected as micropollutants in various environmental compartments, including wastewater effluent, surface water, groundwater, and soil. northwestern.edunih.gov Their long-term fate and potential for accumulation are of growing concern. ADBACs are cationic surfactants and exhibit a high tendency to adsorb to negatively charged surfaces like sewage sludge, soil organic matter, and sediments. uwo.cascholaris.ca This strong adsorption can lead to their accumulation in these matrices, creating potential reservoirs of contamination. uwo.ca

While some studies indicate that ADBAC is readily biodegradable under certain conditions, its persistence can vary significantly depending on environmental factors. kao.comresearchgate.net For example, one study noted that the C12 homologue (BDDA) could be significantly mineralized by a pure Pseudomonas strain, but its degradation was inhibited by the more toxic C14 homologue (BDTA). uwo.cascholaris.ca In soil, the compound can be stable, with very little degradation observed in some long-term studies. nih.gov

The accumulation of ADBAC in aquatic and terrestrial ecosystems poses a risk to non-target organisms. Ecotoxicity studies have demonstrated that ADBAC is toxic to fish, aquatic invertebrates (like Daphnia magna), and algae. epa.govnih.gov Recent research on zebrafish (Danio rerio) exposed to environmentally relevant concentrations of ADBAC C12-C16 found evidence of oxidative stress in the liver, brain, gut, and gills. nih.gov The environmental risk is particularly pronounced in sediments and in agricultural lands where biosolids from wastewater treatment plants are applied. researchgate.netmst.dk

Future research should focus on developing more complex, ecosystem-level models to predict the long-term behavior of ADBAC. These studies need to investigate its bioavailability in aged-contaminated soils and sediments and its potential for trophic transfer in food chains. Furthermore, understanding how chronic, low-level exposure affects microbial community structure and function in these complex ecosystems is essential. northwestern.eduresearchgate.net

Development of Novel Degradation and Remediation Technologies

The persistence of ADBAC in the environment necessitates the development of effective degradation and remediation technologies. Research has explored both biological and chemical methods to break down this compound.

Biological Degradation: Bioremediation using microorganisms is a promising approach. Several bacterial species, particularly from the genus Pseudomonas, have been shown to degrade benzalkonium chlorides, often using them as a sole source of carbon and energy. nih.govuwo.cascholaris.ca The key initial step in the aerobic biodegradation pathway is dealkylation, which cleaves the long alkyl chain from the quaternary nitrogen. nih.gov This process significantly reduces the compound's toxicity. nih.gov Metatranscriptomic analysis of microbial communities has helped identify candidate amine oxidase genes responsible for this crucial first step. hanze.nl However, the efficiency of biodegradation can be hampered by the compound's toxicity to the degrading microbes, especially at high concentrations. nih.gov

Advanced Oxidation Processes (AOPs): Chemical methods, particularly AOPs, have shown high efficacy in degrading QACs. These technologies generate highly reactive hydroxyl radicals that can mineralize the compounds. tudelft.nl

Ozone/Hydrogen Peroxide (O₃/H₂O₂): One study demonstrated that an AOP using O₃ and H₂O₂ at pH 11 successfully degraded 90% of initial BACs within 30 minutes, with the treated water showing no toxicity to algae. uwo.cascholaris.ca

UV-based Processes: The combination of ultraviolet (UV) light with oxidants like persulfate (PS) or chlorine has proven effective. For instance, the UV/PS system achieved significantly higher degradation of BAC C12 (83% in 15 minutes) compared to UV or PS alone. tudelft.nl

Future research should aim to optimize these technologies for real-world applications, such as in wastewater treatment plants. Combining biological and chemical processes in a sequential treatment train could offer a robust and cost-effective solution. Further investigation into the degradation pathways and the formation of transformation products during these treatments is crucial to ensure a complete detoxification of the contaminated water or soil. tudelft.nl

Rational Design of Next-Generation Antimicrobial Compounds with Reduced Environmental Impact

The challenges posed by the persistence and toxicity of traditional QACs like ADBAC have spurred research into designing safer, next-generation antimicrobial compounds. The goal is to create molecules that retain high antimicrobial efficacy while having a significantly lower environmental footprint. rsc.org

A key strategy is the development of "soft" QACs, which are designed for enhanced biodegradability. researchgate.net This involves incorporating intentionally weaker chemical bonds, such as ester or amide groups, into the molecular structure. rsc.orgresearchgate.net These bonds are more susceptible to hydrolysis or enzymatic cleavage, allowing the compound to break down into smaller, less harmful substances after its intended use. One such novel compound, named "Ephemora," contains ester and thioether bonds and has shown high activity against a broad spectrum of microbes while being designed to degrade in natural waters. rsc.org

Another innovative approach is the creation of QAC-based composites (QACCs). By attaching QACs to other materials, such as silica (B1680970) nanoparticles or polymers, researchers aim to enhance antimicrobial effectiveness, improve biosafety, and control the release of the active agent. researchgate.net

Inspiration is also being drawn from nature. For example, bis-cationic QACs have been synthesized to mimic the structure and properties of naturally occurring antimicrobial peptides. nih.gov The overarching principle is to move away from highly stable, persistent molecules towards compounds that perform their function and then readily degrade, minimizing their long-term impact on ecosystems. rsc.orgnih.gov Choosing oral over intravenous antimicrobials where appropriate is another strategy to reduce the environmental footprint of antimicrobial therapies in clinical settings. oup.com

Standardization of Nomenclature and Analytical Methods for Environmental Monitoring

Accurate environmental monitoring is fundamental to assessing the risks associated with ADBAC. This requires both standardized nomenclature and robust, sensitive analytical methods.

Nomenclature: The term "this compound" itself refers to a mixture of homologues with different alkyl chain lengths (C12 and C14). Commercial products are often complex mixtures of C12, C14, and C16 chains in varying ratios. nih.govepa.gov The U.S. Environmental Protection Agency (EPA) has grouped QACs into clusters for regulatory assessment, with ADBACs falling into "Group II." nih.gov A more precise and universally adopted nomenclature is needed to ensure that data from different studies are comparable.

Analytical Methods: Significant progress has been made in developing methods to detect and quantify ADBAC in environmental matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly sensitive technique. nih.govresearchgate.netnih.gov

Sample Preparation: Solid-phase extraction (SPE) is commonly employed to extract and concentrate the compounds from water samples before analysis. nih.govresearchgate.net For solid matrices like soil and sludge, ultrasonic extraction with a solvent mixture is used. nih.gov

Detection: In mass spectrometry, specific mass-to-charge ratios (m/z) are monitored to identify the different alkyl homologues. For example, the molecular ions for the C12 and C14 homologues are typically observed at m/z 304 and 332, respectively. nih.govresearchgate.net Gas chromatography/mass spectrometry (GC/MS) is another viable, though sometimes less sensitive, method. dss.go.th

The challenge lies in the complexity of environmental samples (e.g., wastewater, sludge), which can cause matrix effects that interfere with accurate quantification. Future efforts should focus on developing standardized, validated protocols that are accessible to monitoring laboratories worldwide. This includes creating certified reference materials and conducting inter-laboratory comparison studies to ensure data quality and consistency across different regions and studies. researchgate.net

Table 2: Common Analytical Techniques for this compound

TechniqueSample MatrixTypical Limit of Quantification (LOQ)Key FeaturesReference
HPLC-MS/MS WaterLow ng/L rangeHigh sensitivity and specificity; allows for simultaneous determination of multiple homologues. nih.govresearchgate.net
Soil, Sludge0.1 - 2.1 µg/kgRobust for complex matrices; requires effective extraction and clean-up steps. nih.gov
GC/MS Water~0.1 µg/LRequires a derivatization step (Hofmann degradation); good precision but can be less sensitive than HPLC for this compound. dss.go.th

Understanding Reversibility of Impacts on Microbial Communities

A critical question in the environmental toxicology of ADBAC is whether its impacts on microbial communities are permanent or reversible. Exposure to QACs can significantly alter the structure and function of these communities. nih.govnih.gov Studies have shown that long-term exposure not only selects for resistant strains but can also lead to a decrease in microbial diversity. nih.govhanze.nl

However, a major concern is the selection for cross-resistance to antibiotics. nih.gov The genetic changes that confer resistance to ADBAC, such as the upregulation of broad-spectrum efflux pumps, can simultaneously confer resistance to unrelated classes of antibiotics. nih.govnih.gov This form of resistance may not be easily reversed, as the resistance genes can be stable within the population or be maintained on mobile genetic elements, persisting even after the initial QAC exposure has ceased. Therefore, while the direct impact on community structure might be partially reversible, the indirect impact of promoting antibiotic resistance could be a much more persistent and damaging legacy. Future research using long-term microcosm and field studies is essential to track the recovery trajectories of microbial communities after ADBAC exposure and to determine the persistence of induced antibiotic resistance.

Q & A

Q. What methodologies are recommended for determining the critical micelle concentration (CMC) of Alkyl(C12-C14) dimethyl benzylammonium compounds?

To determine CMC, researchers should combine surface tension measurements (using a tensiometer) with conductometry or fluorescence spectroscopy. Surface tension plots show a breakpoint at CMC, while fluorescence probes (e.g., pyrene) exhibit spectral shifts. Note that reported CMC values vary due to alkyl chain heterogeneity (e.g., C12 vs. C14 dominance) and experimental conditions (temperature, ionic strength) . Validate findings against literature data from González-Pérez et al. (2001) and Zdziennicka et al. (2012), which report CMC ranges of 0.1–0.5 mM for similar quaternary ammonium compounds (QACs) .

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the gold standard. The National Institute of Chemical Safety recommends BP-A-119.1, a method optimized for QACs, using reversed-phase C18 columns and electrospray ionization (ESI+) for detection. Sample preparation should include solid-phase extraction (SPE) with cation-exchange cartridges to isolate the compound from interfering anions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to acute toxicity (oral LD50 < 500 mg/kg) and corrosivity, researchers must:

  • Use PPE (nitrile gloves, goggles, lab coats).
  • Work under fume hoods to prevent inhalation.
  • Store in sealed containers away from acids/oxidizers.
  • Neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound across studies?

Discrepancies often arise from variations in alkyl chain ratios (C12:C14), purity (>90% vs. technical grade), and test organisms (e.g., Daphnia magna vs. algae). To reconcile

  • Characterize the alkyl distribution via GC-MS.
  • Standardize test protocols (e.g., OECD 202 for aquatic toxicity).
  • Compare results against reference standards like PESTANAL® analytical-grade compounds .

Q. What experimental designs are effective for studying the chain-length dependency of antimicrobial efficacy in this compound?

Use fractional factorial designs to isolate chain-length effects. For example:

  • Prepare homolog-enriched fractions (C12 vs. C14) via column chromatography.
  • Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Correlate results with log P values and membrane disruption assays (e.g., LIVE/DEAD staining) .

Q. How can researchers assess the long-term environmental impact of this compound in aquatic systems?

Employ microcosm studies simulating natural conditions:

  • Monitor biodegradation via LC-MS/MS over 60 days.
  • Measure bioaccumulation in benthic organisms (e.g., Chironomus riparius) using isotope-labeled analogs.
  • Evaluate chronic toxicity (NOEC/LOEC) under OECD 211 guidelines .

Q. What methodologies resolve conflicting data on synergistic effects between this compound and other disinfectants?

Use checkerboard assays to quantify synergy (FIC index):

  • Combine sub-inhibitory concentrations with ethanol (20–30%) or hydrogen peroxide.
  • Assess biofilm eradication via confocal microscopy.
  • Validate with transcriptomic analysis (e.g., qPCR for stress-response genes like soxS or marA) .

Q. How should researchers evaluate the mutagenic potential of this compound?

Follow OECD 471 guidelines:

  • Conduct Ames tests (plate incorporation method) with S. typhimurium TA98 and TA100 strains.
  • Include metabolic activation (S9 liver homogenate).
  • Compare results with structurally similar QACs (e.g., benzalkonium chloride) and negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.